molecular formula C8H11N3 B6275168 6-(1-methylcyclopropyl)pyrimidin-4-amine CAS No. 2763759-55-1

6-(1-methylcyclopropyl)pyrimidin-4-amine

Cat. No.: B6275168
CAS No.: 2763759-55-1
M. Wt: 149.2
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Description

6-(1-methylcyclopropyl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-methylcyclopropyl)pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Dimroth rearrangement is a well-known reaction used in the synthesis of pyrimidine derivatives. This rearrangement involves the isomerization of heterocycles, which can be catalyzed by acids or bases and is often accelerated by heat or light .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-(1-methylcyclopropyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

6-(1-methylcyclopropyl)pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-methylcyclopropyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-methylcyclopropyl)pyrimidin-4-amine is unique due to its specific structural features, such as the presence of a cyclopropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2763759-55-1

Molecular Formula

C8H11N3

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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